

A Comparative Guide to Computational and Experimental Data for 1,3-Dimethylcyclopentene

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Compound of Interest

Compound Name: 1,3-Dimethylcyclopentene

Cat. No.: B8785768

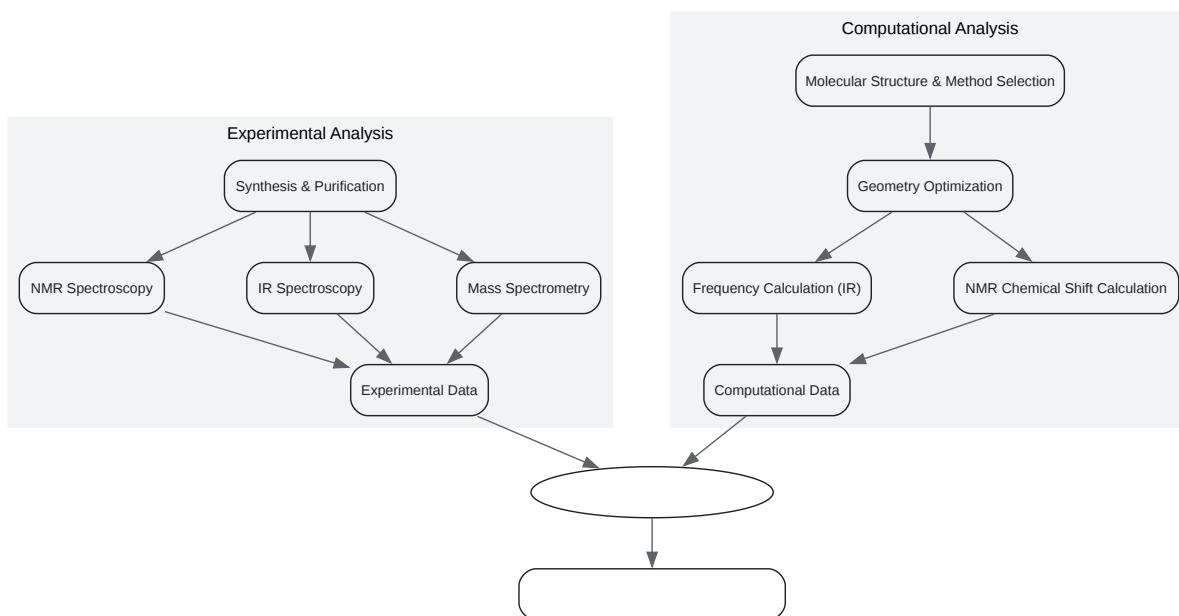
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For researchers, scientists, and drug development professionals, the accurate characterization of molecular properties is paramount. This guide provides a comparative analysis of computational and experimental data for **1,3-dimethylcyclopentene**. Due to the limited availability of published experimental spectra for **1,3-dimethylcyclopentene**, this guide incorporates data for closely related compounds to illustrate the comparative workflow between theoretical predictions and experimental measurements.

Workflow for Comparing Experimental and Computational Data

The following diagram outlines the general workflow for comparing experimental and computational data for a given molecule.

Workflow for Comparing Experimental and Computational Data

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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computational data for molecular characterization.

Data Presentation Physical Properties

The following table summarizes the available experimental and computed physical properties for **1,3-dimethylcyclopentene**.

Property	Experimental Value	Computational Value (PubChem)[1][2]
Molecular Formula	C ₇ H ₁₂	C ₇ H ₁₂
Molecular Weight (g/mol)	-	96.17
Exact Mass (Da)	-	96.093900383
Boiling Point (°C)	92	-

Spectroscopic Data Comparison

Direct experimental spectra for **1,3-dimethylcyclopentene** are not widely available in public databases. Therefore, this section presents a representative comparison using data from closely related compounds to illustrate the expected correlations between experimental and computational results.

Infrared (IR) Spectroscopy

The table below compares characteristic experimental IR frequencies for alkenes with a general description of what would be expected from a computational analysis.

Vibrational Mode	Typical Experimental Range (cm ⁻¹)[3][4]	Expected Computational Prediction
=C-H Stretch	3100-3000	A peak in a similar region
C-H Stretch (sp ³)	3000-2850	Multiple peaks in this region
C=C Stretch	1680-1640	A peak in a similar region
C-H Bend	1470-1365	Multiple peaks in this region
=C-H Bend	1000-650	A peak in this region

Nuclear Magnetic Resonance (NMR) Spectroscopy

This table provides an illustrative comparison of expected ¹H and ¹³C NMR chemical shifts for **1,3-dimethylcyclopentene** based on typical values for similar structures and how they would

be computationally predicted.

Nucleus	Typical Experimental δ (ppm)	Expected Computational Prediction
<hr/>		
^1H NMR		
Olefinic H	5.0 - 5.5	Chemical shifts in the olefinic region
Allylic H	2.0 - 2.5	Chemical shifts deshielded relative to aliphatic protons
Aliphatic H	1.0 - 2.0	Chemical shifts in the aliphatic region
Methyl H	0.9 - 1.7	Chemical shifts for methyl groups, potentially showing diastereotopicity
<hr/>		
^{13}C NMR		
Olefinic C	120 - 140	Chemical shifts in the sp^2 region
Allylic & Aliphatic C	20 - 50	Chemical shifts in the sp^3 region
Methyl C	15 - 25	Chemical shifts in the upfield sp^3 region
<hr/>		

Mass Spectrometry

The expected fragmentation of **1,3-dimethylcyclopentene** is outlined below, comparing common fragmentation patterns with what computational tools can predict.

Feature	Experimental Observation	Computational Prediction
Molecular Ion (M^+)	A peak at $m/z = 96$	Prediction of the molecular ion peak
Key Fragments	Loss of a methyl group ($M-15$) resulting in a peak at $m/z = 81$. [5]	Prediction of likely fragmentation pathways and the m/z of the resulting fragment ions. [6] [7] [8] [9] [10]
	Loss of an ethyl group ($M-29$) resulting in a peak at $m/z = 67$. [5]	

Experimental and Computational Protocols

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the purified compound is dissolved in a deuterated solvent (e.g., $CDCl_3$) containing a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube, and the spectrum is acquired on an NMR spectrometer. 1H and ^{13}C NMR spectra are typically recorded, along with 2D techniques like COSY and HSQC for full structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum can be obtained by placing a drop of the neat liquid sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#) The spectrum is recorded over a range of wavenumbers (typically $4000-400\text{ cm}^{-1}$) to identify the vibrational modes of the functional groups present.[\[11\]](#)

Mass Spectrometry (MS) The sample is introduced into the mass spectrometer, where it is ionized, often by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.[\[5\]](#) Gas chromatography-mass spectrometry (GC-MS) is commonly used for volatile compounds like **1,3-dimethylcyclopentene**.

Computational Protocols

Geometry Optimization The first step in most computational studies is to find the lowest energy conformation of the molecule. This is typically done using Density Functional Theory (DFT) with a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Vibrational Frequency Calculations Following geometry optimization, a frequency calculation is performed at the same level of theory.[12] This computes the vibrational modes of the molecule, which can be correlated with the peaks in an experimental IR spectrum. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR Chemical Shift Calculations NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[13][14][15][16][17] The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS.

Mass Spectrum Prediction Computational prediction of mass spectra is a developing field.[6][7][8][9][10] Methods range from rule-based systems that predict fragmentation based on known chemical principles to quantum mechanical calculations that model the fragmentation pathways.[6][7] Machine learning approaches are also becoming increasingly common for predicting fragmentation patterns.[7]

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